5-Bromo-6,7-dimethoxyisoquinoline
Description
Properties
Molecular Formula |
C11H10BrNO2 |
|---|---|
Molecular Weight |
268.11 g/mol |
IUPAC Name |
5-bromo-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C11H10BrNO2/c1-14-9-5-7-6-13-4-3-8(7)10(12)11(9)15-2/h3-6H,1-2H3 |
InChI Key |
BEIIUJXKIYMVQX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C2C=CN=CC2=C1)Br)OC |
Origin of Product |
United States |
Preparation Methods
Preparation from 5,6-dimethoxy-1-indanone
3-Bromo-6,7-dimethoxyisoquinolin-1-one can be prepared from 5,6-dimethoxy-1-indanone as previously described in the literature.
Preparation from 5,8-dibromo-6,7-dimethoxyisoquinoline
(S)-2,3,9,10,11-pentamethoxyhomoprotoberberine can be obtained from 5,8-dibromo-6,7-dimethoxyisoquinoline with an overall yield of 23%, which is superior to the reported one (3.5% from tartaric acid).
Preparation from 6,7-dimethoxy-1-methylisoquinoline
6,7-Dimethoxyisoquinoline-1-carbaldehyde is obtained through the oxidation of 6,7-dimethoxy-1-methylisoquinoline using selenium dioxide in 1,4-dioxane at 95-100°C, followed by heating under reflux for 2 hours. The solution is then filtered, the solvent is removed, and the residue is dissolved in dichloromethane, washed with water, dried, and purified by column chromatography.
Derivatives of 6,7-dimethoxyisoquinoline
Various derivatives of 6,7-dimethoxyisoquinoline can be synthesized through Suzuki coupling reactions. For example, the triflate of 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline can undergo an initial Suzuki-coupling with 3-hydroxyphenylboronic acid to yield 6,7-dimethoxy-3-(3-hydroxyphenyl)-1-methylisoquinoline, which can then be converted to its triflate and subjected to a second Suzuki-coupling with 4-biphenylboronic acid or 4-t-butylphenylboronic acid.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-6,7-dimethoxyisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Various substituted isoquinolines.
Oxidation Products: Isoquinoline N-oxides.
Reduction Products: Reduced isoquinoline derivatives.
Scientific Research Applications
5-Bromo-6,7-dimethoxyisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and alkaloids.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-6,7-dimethoxyisoquinoline involves its interaction with various molecular targets. It can bind to specific enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context and the nature of the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below summarizes key structural and functional differences between 5-bromo-6,7-dimethoxyisoquinoline and related compounds:
Biological Activity
5-Bromo-6,7-dimethoxyisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom and two methoxy groups attached to an isoquinoline core. This unique structure contributes to its biological activity and reactivity. The molecular formula is .
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival, particularly in cancer cells.
- Binding Affinity : The presence of methoxy groups enhances solubility and binding affinity to specific receptors or enzymes, which can modulate signaling pathways critical for cell growth and apoptosis.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer effects. For instance:
- Cytotoxicity : In vitro studies have shown significant cytotoxicity against various cancer cell lines. An example includes the HL-60 cell line, where the compound demonstrated an IC50 value of approximately 5 µM, indicating effective inhibition of cell proliferation .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties:
- Mechanism : It is believed to target bacterial proteins like FtsZ, which is crucial for bacterial cell division. Binding studies have shown that this compound can inhibit FtsZ assembly in bacteria such as Staphylococcus aureus, leading to reduced bacterial proliferation .
Table: Summary of Biological Activities
| Activity Type | Cell Line/Organism | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | HL-60 | 5 | Inhibition of cell proliferation |
| Antimicrobial | Staphylococcus aureus | Not specified | Inhibition of FtsZ assembly |
| Antimicrobial | Various bacterial strains | Varies | Disruption of bacterial cell division |
Case Study: Anticancer Efficacy
In a study published in the Beilstein Journal of Organic Chemistry, researchers synthesized several derivatives of isoquinoline and tested their cytotoxic effects on cancer cells. The study highlighted that compounds with similar structures to this compound exhibited significant cytotoxicity, reinforcing the potential for developing new anticancer agents based on this scaffold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
